molecular formula C16H14ClN3O3 B8598347 2-Chloro-4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline

2-Chloro-4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline

Cat. No. B8598347
M. Wt: 331.75 g/mol
InChI Key: JWNJXRODWCORFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline is a useful research compound. Its molecular formula is C16H14ClN3O3 and its molecular weight is 331.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline

Molecular Formula

C16H14ClN3O3

Molecular Weight

331.75 g/mol

IUPAC Name

2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyaniline

InChI

InChI=1S/C16H14ClN3O3/c1-21-14-6-10-13(7-15(14)22-2)19-8-20-16(10)23-9-3-4-12(18)11(17)5-9/h3-8H,18H2,1-2H3

InChI Key

JWNJXRODWCORFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC(=C(C=C3)N)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60 wt %, 5.80 g) was added to dimethyl sulfoxide (40 ml). The mixture was stirred at 60° C. for 30 min and was then cooled to room temperature. Next, 4-amino-3-chlorophenol hydrochloride (13.05 g) was added thereto. The mixture was stirred at room temperature for 10 min. 4-Chloro-6,7-dimethoxyquinazoline (8.14 g), which is a chloroquinazoline derivative synthesized by a conventional method as described, for example, in J. Am. Chem. Soc., 68, 1299 (1946) or J. Am. Chem. Soc., 68, 1305 (1946), was then added thereto. The mixture was stirred at 110° C. for 30 min. Water was then added to the reaction solution, followed by extraction with chloroform. The chloroform layer was then washed with a saturated aqueous sodium hydrogencarbonate solution and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and methanol was added to the residue to prepare a suspension. The precipitated crystal was collected by suction filtration to give 9.13 g (yield 76%) of the title compound.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13.05 g
Type
reactant
Reaction Step Two
Quantity
8.14 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
76%

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